N,N'-(methanediyldicyclohexane-4,1-diyl)bis[2-(4-bromophenyl)quinoline-4-carboxamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(methanediyldicyclohexane-4,1-diyl)bis[2-(4-bromophenyl)quinoline-4-carboxamide] is a complex organic compound that features a unique structure combining cyclohexane, bromophenyl, and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(methanediyldicyclohexane-4,1-diyl)bis[2-(4-bromophenyl)quinoline-4-carboxamide] typically involves multi-step organic reactions. The process begins with the preparation of the quinoline-4-carboxamide derivatives, followed by the introduction of the bromophenyl groups. The final step involves the coupling of these intermediates with the methanediyldicyclohexane core under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N,N’-(methanediyldicyclohexane-4,1-diyl)bis[2-(4-bromophenyl)quinoline-4-carboxamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Substitution: The bromophenyl groups can participate in substitution reactions, where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of substituted quinoline compounds.
Scientific Research Applications
N,N’-(methanediyldicyclohexane-4,1-diyl)bis[2-(4-bromophenyl)quinoline-4-carboxamide] has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of molecular interactions and pathways.
Industry: The compound’s properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism by which N,N’-(methanediyldicyclohexane-4,1-diyl)bis[2-(4-bromophenyl)quinoline-4-carboxamide] exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. In organic electronics, the compound’s electronic properties enable it to function as a charge transport material, facilitating the movement of electrons or holes within a device.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Cyclohexane-1,1-diyl)bis(N,N-di-p-tolylaniline): This compound shares a similar cyclohexane core but differs in the substituents attached to the aromatic rings.
4,4’-(Cyclohexane-1,1-diyl)bis(2,6-dibromophenol): Another related compound with bromophenyl groups, but with different functional groups attached to the cyclohexane ring.
Uniqueness
N,N’-(methanediyldicyclohexane-4,1-diyl)bis[2-(4-bromophenyl)quinoline-4-carboxamide] is unique due to its combination of quinoline and bromophenyl groups, which confer distinct electronic and chemical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity or electronic characteristics.
Properties
Molecular Formula |
C45H42Br2N4O2 |
---|---|
Molecular Weight |
830.6 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-[4-[[4-[[2-(4-bromophenyl)quinoline-4-carbonyl]amino]cyclohexyl]methyl]cyclohexyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C45H42Br2N4O2/c46-32-17-13-30(14-18-32)42-26-38(36-5-1-3-7-40(36)50-42)44(52)48-34-21-9-28(10-22-34)25-29-11-23-35(24-12-29)49-45(53)39-27-43(31-15-19-33(47)20-16-31)51-41-8-4-2-6-37(39)41/h1-8,13-20,26-29,34-35H,9-12,21-25H2,(H,48,52)(H,49,53) |
InChI Key |
FXBHFNBFPAGHBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CC2CCC(CC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Br)NC(=O)C6=CC(=NC7=CC=CC=C76)C8=CC=C(C=C8)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.